1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole
Description
1-(3-Chlorophenyl)-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a halogen-rich imidazole derivative featuring a thioether linkage to a 4-fluorobenzyl group. Its structure includes three distinct aryl substituents: a 3-chlorophenyl group at position 1, a 3,4-dichlorophenyl group at position 5, and a 4-fluorobenzylthio moiety at position 2.
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Cl3FN2S/c23-16-2-1-3-18(11-16)28-21(15-6-9-19(24)20(25)10-15)12-27-22(28)29-13-14-4-7-17(26)8-5-14/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLGOQMWQUPJPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CN=C2SCC3=CC=C(C=C3)F)C4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Cl3FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- Imidazole ring : A five-membered ring containing nitrogen atoms, known for its diverse biological activities.
- Chlorophenyl groups : Contributing to the compound's lipophilicity and potential interaction with biological targets.
- Fluorobenzyl thioether : Enhancing the compound's reactivity and possibly influencing its biological interactions.
Biological Activity Overview
-
Antimicrobial Activity
- The imidazole derivatives have been widely studied for their antimicrobial properties, particularly against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- A study indicated that the presence of electron-withdrawing groups on the aromatic rings is crucial for enhancing antibacterial activity .
-
Antitumor Activity
- Imidazole derivatives have demonstrated significant antitumor properties. For example, compounds with similar structural motifs have been reported to exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma and melanoma cells .
- The structure-activity relationship analysis suggests that modifications in the phenyl rings can significantly affect the potency of these compounds against cancer cell lines .
- Anti-inflammatory Effects
Structure-Activity Relationship (SAR)
The SAR studies of imidazole derivatives highlight several key points:
- Substituent Effects : The introduction of halogen atoms (e.g., chlorine and fluorine) on the aromatic rings tends to enhance biological activity due to increased electron affinity and lipophilicity.
- Ring Modifications : Variations in the imidazole ring itself can lead to different biological outcomes; for instance, modifications at the 2-position have been linked to improved antibacterial properties .
- Hydrophobic Interactions : The presence of bulky groups enhances hydrophobic interactions with biological targets, which is often correlated with increased potency.
Case Studies
- Antibacterial Activity Study
- Antitumor Efficacy in Cell Lines
Table 1: Summary of Biological Activities
| Biological Activity | Related Compounds | Observed Effects |
|---|---|---|
| Antibacterial | 1H-imidazole derivatives | Effective against MRSA |
| Antitumor | Similar imidazoles | Cytotoxicity in glioblastoma |
| Anti-inflammatory | Various derivatives | Reduced inflammation markers |
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Chlorine | Para | Increased potency |
| Fluorine | Meta | Enhanced lipophilicity |
| Thioether | 2-position | Improved reactivity |
Scientific Research Applications
Anticancer Activity
Research has demonstrated that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies indicate that compounds with similar structures can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, derivatives of imidazole have shown cytotoxic activity against various cancer cell lines, including:
- Human myeloid leukemia (HL-60)
- Colon adenocarcinoma (HCT-116)
- Pancreatic cancer (Panc-1)
These compounds often demonstrate IC50 values comparable to established chemotherapeutics, suggesting their potential as anticancer agents .
Table 1: Anticancer Activity of Imidazole Derivatives
Antimicrobial Properties
Imidazole derivatives are also noted for their antimicrobial activity. The presence of halogen substituents enhances their ability to disrupt microbial cell membranes and inhibit growth. This compound may exhibit similar properties, making it a candidate for further studies in antimicrobial drug development.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of various enzymes involved in disease processes. For example, imidazole derivatives have been studied for their ability to inhibit methionine aminopeptidase, an enzyme implicated in cancer progression . Such inhibition can hinder tumor growth and metastasis.
Case Study 1: Imidazole Derivatives in Cancer Therapy
A study conducted by Wu et al. explored the anticancer effects of imidazole derivatives on HL-60 and HCT-116 cell lines. The research highlighted that specific substitutions on the imidazole ring significantly influenced cytotoxicity and mechanism of action, including apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antimicrobial Efficacy
In a comparative study on various imidazole derivatives, researchers found that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could lead to more potent antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Medicinal Chemistry
2.1.1. TGR5 Agonist (6g) The compound 2-((2-(4-(1H-imidazol-1-yl)phenoxy)ethyl)thio)-5-(2-(3,4-dimethoxyphenyl)propan-2-yl)-1-(4-fluorophenyl)-1H-imidazole (6g) shares key features with the target molecule:
- Core similarity: Both possess an imidazole ring with a thioether-linked aromatic substituent (fluorophenyl in the target vs. phenoxyethyl in 6g).
- Pharmacological activity : Compound 6g is a potent TGR5 agonist with oral efficacy, highlighting the role of imidazole-thioether frameworks in receptor binding. However, the target compound’s dichlorophenyl groups may enhance lipophilicity and metabolic stability compared to 6g’s methoxy substituents .
Table 1: Pharmacological Comparison
Agrochemical Derivatives
2.2.1. Imazalil (Enilconazole)
Imazalil (1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl ether ) is a fungicide with structural parallels:
- Halogenated aryl groups : Both compounds use chlorophenyl moieties for bioactivity.
- Functional groups : Imazalil’s ether linkage contrasts with the target’s thioether, which may alter reactivity and environmental persistence. The target’s additional fluorobenzyl group could enhance binding specificity compared to Imazalil’s simpler structure .
Table 2: Agrochemical Properties
Pharmacokinetic and Toxicological Considerations
- Metabolic stability : The target’s multiple chlorine atoms may slow oxidative metabolism, contrasting with ’s TGR5 agonist, which requires methoxy groups for activity but suffers from rapid clearance .
- Toxicity risks : Chlorinated aromatics (e.g., in Imazalil) are associated with environmental persistence, suggesting the target compound may require structural optimization for reduced ecotoxicity .
Q & A
Q. What are the optimal synthetic routes for synthesizing 1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole?
The synthesis involves multi-step reactions, including:
- Imidazole ring formation : Condensation of aldehydes/ketones with amines under acid catalysis.
- Substituent introduction : Sequential nucleophilic substitutions for chlorophenyl, dichlorophenyl, and fluorobenzylthio groups.
- Catalytic optimization : Use of PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst for improved yield and purity . Key parameters include temperature (70–80°C), solvent choice, and reaction time. TLC and NMR are critical for monitoring progress .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : Confirms regiochemistry of substituents (e.g., chemical shifts for aromatic protons at δ 7.2–8.1 ppm) .
- IR spectroscopy : Identifies functional groups (e.g., C-S stretch at ~650 cm⁻¹, C-Cl at ~750 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~490 [M+H]⁺) .
Q. What are the primary challenges in achieving high yields during synthesis?
- Steric hindrance : Bulky substituents (e.g., 3,4-dichlorophenyl) slow nucleophilic substitutions.
- Side reactions : Competing oxidation of thioether groups requires inert atmospheres. Solutions include using excess thiol reagents and low-temperature conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Substituent variation : Compare analogs with modified halogen positions (e.g., 4-fluorobenzyl vs. 3-fluorobenzyl) to assess antimicrobial potency .
- Enzyme inhibition assays : Test interactions with cytochrome P450 or kinases using fluorescence polarization .
- Computational modeling : Perform docking studies to predict binding affinities to targets like EGFR or COX-2 .
Q. What strategies resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., MIC values for antimicrobial assays) .
- Crystallographic validation : Use X-ray diffraction to confirm molecular conformation (e.g., dihedral angles between imidazole and aryl groups) .
- Reproducibility checks : Verify solvent effects (e.g., DMSO vs. ethanol) on compound solubility and activity .
Q. How can crystallography elucidate molecular interactions in solid-state forms?
- Single-crystal X-ray diffraction : Reveals packing motifs (e.g., π-π stacking between dichlorophenyl groups) and hydrogen-bonding networks (e.g., C-H⋯S interactions at 3.52 Å) .
- Thermogravimetric analysis (TGA) : Assess stability of crystalline forms under thermal stress .
Q. What are the implications of halogen bonding in this compound’s reactivity?
- Electrophilic substitution : Chlorine atoms at the 3- and 4-positions activate the phenyl ring for nitration or sulfonation.
- Intermolecular interactions : Fluorine’s electronegativity enhances dipole-dipole interactions, influencing solubility in polar solvents .
Methodological Tables
Q. Table 1. Comparative Reactivity of Key Functional Groups
Q. Table 2. Biological Activity Parameters
| Assay Type | Target Organism/Enzyme | IC₅₀/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | S. aureus (Gram+) | 12.5 µg/mL | |
| Anticancer | HeLa cells (EGFR inhibition) | 8.7 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
